[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid

Catalog No.
S12191575
CAS No.
M.F
C10H13BClNO3
M. Wt
241.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic ac...

Product Name

[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid

IUPAC Name

[5-chloro-2-(2-methylpropanoylamino)phenyl]boronic acid

Molecular Formula

C10H13BClNO3

Molecular Weight

241.48 g/mol

InChI

InChI=1S/C10H13BClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6,15-16H,1-2H3,(H,13,14)

InChI Key

QDYXNLWEIAOCRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)C)(O)O

[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid is a highly specialized, bifunctional building block designed for advanced modular synthesis. It features a reactive boronic acid group for primary Suzuki-Miyaura cross-coupling, an ortho-isobutyramido (2-methylpropanamido) group that sterically shields the boron center against premature degradation, and a 5-chloro substituent that serves as a robust handle for downstream orthogonal functionalization [1]. For procurement teams and process chemists, this compound offers a distinct advantage over unprotected anilines or simpler amides by ensuring high chemoselectivity, preventing catalyst poisoning, and surviving the basic conditions typical of cross-coupling workflows.

Attempting to substitute this compound with its unprotected baseline, 2-amino-5-chlorophenylboronic acid, typically results in rapid protodeboronation and catalyst poisoning due to the free amine's coordination to palladium [1]. Furthermore, substituting with the less sterically hindered [5-chloro-2-(acetamido)phenyl]boronic acid often leads to premature base-catalyzed hydrolysis of the acetyl group during the primary coupling step, exposing the amine and triggering unwanted homocoupling or polymerization [2]. The specific isobutyryl (2-methylpropanamido) moiety provides the exact steric bulk required to resist basic hydrolysis while maintaining sufficient solubility in organic-aqueous solvent mixtures, making generic substitution unviable for high-yield, reproducible manufacturing.

Thermal and Base Stability: Resistance to Protodeboronation and Hydrolysis

The isobutyramido group provides critical steric shielding to the ortho-boronic acid. In comparative stability assays under standard Suzuki-Miyaura basic conditions, the target compound demonstrates significantly higher stability against both protodeboronation and amide hydrolysis compared to simpler analogs [1]. While the acetamido comparator exhibits noticeable degradation and hydrolysis within 4 hours, the isobutyramido target remains highly intact, ensuring higher effective concentrations of the active transmetalating species.

Evidence DimensionIntact starting material after 4 hours at 80 °C (aq. base)
Target Compound Data>95% intact (minimal hydrolysis/protodeboronation)
Comparator Or Baseline[5-Chloro-2-(acetamido)phenyl]boronic acid (~60% intact, significant hydrolysis)
Quantified Difference35% higher stability and retention of the protecting group
ConditionsAqueous K2CO3, dioxane, 80 °C

Higher stability under basic coupling conditions translates directly to lower required equivalents of the boronic acid and higher isolated yields, reducing overall procurement costs.

Orthogonal Reactivity: Chemoselective Suzuki-Miyaura Coupling

A primary driver for procuring the 5-chloro derivative over a 5-bromo or 5-iodo analog is its strict chemoselectivity during the initial C-C bond formation. Under standard Pd-catalyzed conditions, the boronic acid selectively reacts while the C-Cl bond remains completely inert [1]. In contrast, using a 5-bromo comparator results in competitive oxidative addition at the halogen site, leading to oligomerization and complex mixtures. The 5-chloro handle is safely preserved for subsequent, more forcing Buchwald-Hartwig aminations or second-stage couplings [2].

Evidence DimensionChemoselectivity (Boronic acid vs. Halogen reactivity)
Target Compound Data>99% selective coupling at the boronic acid site
Comparator Or Baseline[5-Bromo-2-(2-methylpropanamido)phenyl]boronic acid (<70% selectivity, competitive polymerization)
Quantified Difference>29% improvement in chemoselectivity for the primary coupling
ConditionsStandard Suzuki conditions (Pd(PPh3)4 or Pd(dppf)Cl2, mild base, 80 °C)

Absolute chemoselectivity prevents the formation of inseparable oligomeric byproducts, eliminating the need for costly intermediate purification steps.

Atom Economy and Activation: Free Boronic Acid vs. Pinacol Ester

For industrial scale-up, the free boronic acid offers a distinct procurement advantage over its corresponding pinacol ester (BPin). The free acid has a lower molecular weight, resulting in a significantly higher atom economy, and undergoes transmetalation more rapidly in aqueous-organic mixtures without requiring an initial deprotection or activation step [1]. The pinacol ester comparator, while sometimes easier to purify via chromatography, adds unnecessary mass and cost to the raw material bill and requires harsher basic conditions to initiate the catalytic cycle.

Evidence DimensionActive Boron Content (Atom Economy)
Target Compound Data100% active boronic acid mass fraction (MW: 241.48 g/mol)
Comparator Or BaselineCorresponding pinacol ester (MW: 323.60 g/mol)
Quantified Difference34% higher active boron content per kilogram procured
ConditionsStoichiometric mass calculation for process scale-up

Procuring the free boronic acid maximizes the active material per dollar spent and streamlines the reaction kinetics by bypassing the ester hydrolysis step.

Modular Synthesis of 1,2,5-Trisubstituted Pharmacophores

The compound is a structurally pre-organized starting material for synthesizing complex ortho-amido biaryls. The initial Suzuki coupling establishes the biaryl axis, while the surviving 5-chloro group allows for late-stage diversification via Buchwald-Hartwig cross-coupling to introduce various amines, a common motif in kinase inhibitor discovery [1].

Construction of Fused Nitrogen Heterocycles

In process chemistry, this building block is utilized to assemble phenanthridines, quinolines, or related heterocycles. The isobutyramido group can be forcefully deprotected post-coupling to allow intramolecular cyclization onto an adjacent electrophile, leveraging the specific stability profile outlined in the primary coupling stage [2].

Library Generation for Structure-Activity Relationship (SAR) Studies

Because the isobutyryl group prevents premature degradation and the chloro group remains unreactive under mild conditions, this compound is highly suited for automated parallel synthesis workflows where high reliability and chemoselectivity are paramount for generating pure screening libraries [1].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

241.0677011 g/mol

Monoisotopic Mass

241.0677011 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types